N-Butyrylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
7473-90-7 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-butanoylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14) |
InChI Key |
IZASOBLABHUGCO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
Other CAS No. |
7473-90-7 |
Synonyms |
N-butyrylbenzamide |
Origin of Product |
United States |
Synthetic Methodologies for N Butyrylbenzamide
Classical Acylation Routes to N-Butyrylbenzamide
Classical methods for synthesizing amides often rely on activating carboxylic acid derivatives or employing direct coupling strategies.
This approach typically involves reacting an activated form of butyric acid with benzamide (B126), or an activated form of benzoic acid with butyramide (B146194).
Using Butyryl Halides or Anhydrides: A common method involves reacting benzamide with butyryl chloride or butyric anhydride (B1165640). These reagents are highly reactive acylating agents. The reaction usually requires a base, such as pyridine (B92270) or triethylamine, to scavenge the generated acid (HCl from butyryl chloride) and promote the nucleophilic attack of the benzamide nitrogen onto the carbonyl carbon of the acylating agent. For example, the reaction of benzamide with butyryl chloride in the presence of a base can yield this compound. Similarly, butyric anhydride can be used, often with a catalyst or under slightly elevated temperatures.
Example Reaction Scheme: C₆H₅CONH₂ + CH₃CH₂CH₂COCl + Base → C₆H₅CONH(COCH₂CH₂CH₃) + Base·HCl
Using Benzoic Acid Derivatives: Conversely, butyramide could be reacted with activated benzoic acid derivatives like benzoyl chloride or benzoic anhydride. This route would also necessitate a base to neutralize the byproduct acid.
Example Reaction Scheme: CH₃CH₂CH₂CONH₂ + C₆H₅COCl + Base → CH₃CH₂CH₂NH(COC₆H₅) + Base·HCl (Note: This would yield N-Benzoylbutyramide, which is an isomer if the nomenclature is interpreted differently. However, standard nomenclature for this compound implies the butyryl group attached to the nitrogen of benzamide.)
Direct amidation involves the formation of the amide bond directly from a carboxylic acid and an amine (or amide) without the prior activation of the carboxylic acid to a more reactive derivative like an acid halide or anhydride.
Catalytic Direct Amidation: While direct thermal amidation between carboxylic acids and amines often requires high temperatures and can lead to side products, catalytic methods have emerged. Boron-based catalysts, such as boronic acids or borate (B1201080) esters, have shown efficacy in promoting direct amide bond formation by facilitating the dehydration process rsc.orgnih.govacs.orgorganic-chemistry.org. These methods aim to couple butyric acid directly with benzamide.
General Reaction: Butyric Acid + Benzamide → this compound + H₂O
These reactions typically require a catalyst and often involve the removal of water, either through azeotropic distillation or the use of dehydrating agents like molecular sieves.
Modern and Green Chemistry Approaches in this compound Synthesis
Contemporary research focuses on developing more sustainable and efficient synthetic routes, minimizing waste and energy consumption.
Catalysis plays a pivotal role in modern amide synthesis, enabling milder reaction conditions and improved selectivity.
Boron-Catalyzed Amidation: As mentioned, boronic acids and borate esters are effective catalysts for direct amidation. For instance, B(OCH₂CF₃)₃ has been reported as a reagent for the direct amidation of various carboxylic acids with amines, offering good yields and simplified purification nih.govacs.org. These catalytic systems can be applied to the synthesis of this compound from butyric acid and benzamide.
Other Catalytic Systems: Various other catalytic systems, including transition metal catalysts (e.g., Ti, Zr) and organocatalysts, are employed for amide bond formation. These catalysts facilitate the dehydration of the carboxylic acid and amine components, leading to the desired amide product rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net.
Green chemistry principles encourage the reduction or elimination of hazardous solvents and the use of energy-efficient techniques.
Solvent-Free Reactions: Some amidation reactions can be performed under solvent-free conditions, often with microwave irradiation or ball milling, which can accelerate reaction rates and improve yields researchgate.net. This approach reduces solvent waste and can simplify product isolation.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in amidation reactions, including those involving carboxylic acid derivatives or direct amidation researchgate.netmdpi.comgctlc.org.
Use of Greener Solvents: Where solvents are necessary, the use of environmentally benign options such as water, ethanol (B145695), or supercritical fluids is preferred over traditional volatile organic compounds (VOCs) researchgate.netcsic.es.
Optimization of this compound Synthetic Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves systematically varying parameters such as:
Stoichiometry of Reactants: Ensuring the correct molar ratios of benzamide, butyric acid (or its derivative), and catalyst/base is essential for complete conversion and minimal side product formation.
Reaction Temperature and Time: Finding the optimal balance between reaction rate and potential degradation or side reactions is crucial. For example, some catalytic direct amidation reactions might require moderate heating (e.g., 80 °C) for several hours nih.gov.
Catalyst Loading: The amount of catalyst used can significantly impact reaction rate and yield. Too little catalyst may lead to incomplete conversion, while too much can sometimes result in side reactions or purification difficulties.
Choice of Base (for acylation routes): The type and amount of base used can influence the reaction rate and the efficiency of acid scavenging.
Purification Methods: Efficient purification techniques, such as recrystallization or chromatography, are necessary to isolate this compound in high purity. Some catalytic methods aim for simpler purification, like filtration through resins, to avoid extensive workup nih.gov.
Table 1: Summary of Synthetic Approaches for this compound
| Approach | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Acylation (Acid Halide) | Benzamide, Butyryl Chloride, Base (e.g., Et₃N, Pyridine) | Relatively straightforward, high reactivity of acyl chloride | Generates HCl byproduct, requires base, potential for side reactions |
| Classical Acylation (Acid Anhydride) | Benzamide, Butyric Anhydride, (optional catalyst/base) | Less corrosive than acid halides, good acylating agent | Can be less reactive than acid halides, requires careful control |
| Direct Amidation (Catalytic) | Benzamide, Butyric Acid, Catalyst (e.g., Boronic acid/ester) | Atom-economical, avoids pre-activation, greener | Requires catalyst, water removal often necessary |
| Catalytic Synthesis (General) | Various catalysts (metal, organo-), specific solvents/conditions | Improved efficiency, selectivity, milder conditions | Catalyst cost, recovery, and potential toxicity |
| Solvent-Free/Microwave-Assisted Synthesis | Reactants, catalyst (if needed), microwave irradiation | Reduced solvent waste, faster reaction times, energy efficient | Requires specialized equipment (microwave reactor), scalability concerns |
Compound List:
this compound
Benzamide
Butyryl chloride
Butyric anhydride
Butyric acid
Butyramide
Benzoyl chloride
Benzoic anhydride
Triethylamine
Pyridine
Boronic acid
Borate ester
Process Parameter Influences on Reaction Efficiency
The efficiency of this compound synthesis, measured by yield and purity, is significantly influenced by several process parameters.
Acylating Agent and Stoichiometry: The choice of acylating agent (e.g., butyryl chloride vs. butyric anhydride) and its molar ratio relative to benzamide can impact reaction completeness and side product formation.
Catalyst and Additives: In photochemical oxidation methods, the presence and concentration of catalysts, such as KBr, are crucial for reaction rate and yield scribd.com.
Solvent: The solvent system plays a vital role in reactant solubility, reaction kinetics, and product isolation. For instance, dichloromethane (B109758) (CH2Cl2) and water mixtures have been employed in photochemical oxidations scribd.com.
Temperature: Reaction temperature affects the rate of chemical transformations. Studies on related acylations indicate that temperature is a key factor influencing reaction outcomes smolecule.com. Photochemical reactions might be conducted at room temperature or slightly elevated temperatures (e.g., up to 40 °C) scribd.com.
Light Source and Time: For visible-light-driven syntheses, the intensity and wavelength of the light source, along with the reaction duration, are critical parameters for achieving high yields scribd.com.
Presence of Water: The role of water as a co-solvent or reactant can be significant, as demonstrated by variations in experimental setups where its presence or absence is noted scribd.com.
Table 1: Reported Yields and Conditions for this compound Synthesis
| Preparation Method | Oxidant/Reagents | Solvent | Temperature | Time | Yield | Melting Point (°C) | Citation |
| Visible-light-driven oxidation | Oxone/H₂O, Cat. KBr | CH₂Cl₂ | Room temp. to 40 °C | 7–12 h | 92% | 109–110 | scribd.com |
| Visible-light-driven oxidation | Oxone/H₂O, Cat. KBr | CH₂Cl₂ | Room temp. to 40 °C | 7–12 h | 74% | 97–99 | scribd.com |
| Isolation from ethereal solution via acid treatment | Concentrated HCl (for isolation) | Ethereal solution | Not specified | Not specified | N/A | 104–105 | illinois.edu |
Stereochemical Considerations in this compound Synthesis
This compound, with the chemical structure C₆H₅-CO-NH-CO-(CH₂)₂-CH₃, does not possess any chiral centers. The molecule's structure involves planar amide linkages and rotatable single bonds, but no tetrahedral carbon atoms with four different substituents. Consequently, stereoisomers (enantiomers, diastereomers) are not applicable to this compound itself. Therefore, stereochemical considerations are not a significant factor in its synthesis or characterization. While related compounds like certain dibenzoazepinones can exhibit axial chirality and E/Z isomerism mdpi.com, this compound does not present such stereochemical complexities.
Purification and Isolation Techniques for this compound
Effective purification and isolation are essential for obtaining this compound in a pure form suitable for further analysis or application. Common techniques employed include:
Crystallization: this compound can be isolated and purified through crystallization. One method involves extracting the product into an ethereal solution and then treating it with concentrated hydrochloric acid, which causes the compound to precipitate as colorless prisms illinois.edu. Subsequent purification can be achieved by recrystallization from an alcohol solvent, such as ethanol illinois.edu. Literature reports also provide melting point data for different preparations, serving as an indicator of purity scribd.com.
Filtration and Washing: After crystallization, the solid product is typically collected by filtration and may be washed with a suitable solvent to remove residual impurities.
Chromatographic Methods: While not explicitly detailed for this compound in the provided search results, chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) are standard methods for purifying organic compounds and could be applied if higher purity is required or if crystallization is insufficient.
Table 2: Reported Melting Points for this compound
| Melting Point (°C) | Source/Preparation Method | Citation |
| 109–110 | Preparation via visible-light-driven oxidation scribd.com | scribd.com |
| 97–99 | Alternative preparation via visible-light-driven oxidation scribd.com | scribd.com |
| 104–105 | Isolated from ethereal solution via acid treatment illinois.edu | illinois.edu |
Compound Names
this compound
N-acetylbenzamide
N-propionylbenzamide
Reactivity and Reaction Mechanisms of N Butyrylbenzamide
Electrophilic Aromatic Substitution Reactions of the Benzamide (B126) Moiety
The benzoyl portion of N-Butyrylbenzamide contains an aromatic ring that can undergo electrophilic aromatic substitution (EAS). wikipedia.org The substituent already attached to the benzene (B151609) ring, in this case, the -C(=O)N(H)C(=O)C3H7 group, dictates the rate and regioselectivity of the substitution. msu.edu
The carbonyl group directly attached to the benzene ring is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. msu.edu This deactivation makes the substitution reaction significantly slower compared to benzene. Consequently, harsher reaction conditions are typically required to achieve substitution.
Due to its electron-withdrawing nature, the substituent directs incoming electrophiles to the meta position. This is because the carbocation intermediates (arenium ions) formed by attack at the ortho and para positions have a resonance structure that places a positive charge adjacent to the already partially positive carbonyl carbon, which is highly destabilizing. The intermediate from meta attack avoids this unfavorable arrangement, making it the preferred pathway. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Reactions Involving the Amide Functional Group
The imide functional group in this compound is characterized by two acyl groups attached to the nitrogen atom. This arrangement makes the nitrogen N-H proton acidic and the two carbonyl carbons electrophilic.
Attack on Carbonyl Carbon: While the carbonyl carbons are electrophilic, imides are generally more resistant to nucleophilic attack than acid anhydrides. wikipedia.org Strong nucleophiles are typically required to initiate a reaction. nih.gov The reaction of this compound with strong nucleophiles like organolithium reagents or Grignard reagents would likely lead to the attack at one of the carbonyl carbons. The subsequent collapse of the tetrahedral intermediate could cleave a carbon-nitrogen bond, yielding a ketone after an aqueous workup.
Reduction of the imide group can also be achieved using powerful reducing agents. For instance, lithium aluminum hydride (LiAlH₄) can reduce amides and imides to the corresponding amines. youtube.com In the case of this compound, this would involve the reduction of both carbonyl groups.
Reactions involving the N-H Proton: The N-H proton of an imide is significantly more acidic than that of a simple amide due to the presence of two electron-withdrawing carbonyl groups that stabilize the resulting conjugate base (an imide anion) through resonance. wikipedia.org This acidity allows for deprotonation by moderately strong bases, such as alkali metal hydroxides or alkoxides, to form a nucleophilic imide anion. acs.orgresearchgate.net This anion can then participate in various nucleophilic substitution reactions, such as alkylation with alkyl halides (a key step in the Gabriel synthesis of primary amines, for which phthalimide (B116566) is commonly used). wikipedia.org
Hydrolysis and Degradation Pathways of this compound
This compound can undergo hydrolysis under either acidic or basic conditions, leading to the cleavage of one or both of the acyl-nitrogen bonds. Imides are generally more resistant to hydrolysis than esters or acid anhydrides. wikipedia.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination cleave the C-N bond. The initial products would be benzoic acid and butanamide, or butanoic acid and benzamide. Under prolonged heating or harsh acidic conditions, the resulting amide will further hydrolyze to the corresponding carboxylic acid and ammonium (B1175870) ion. youtube.com
The degradation pathway is pH-dependent, with hydrolysis rates generally increasing at both low and high pH values. researchgate.net
This compound in Condensation and Addition Reactions
Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The acidic N-H proton of this compound allows it to act as a nucleophile after deprotonation. The resulting imide anion can react with various electrophiles. For example, it could participate in a condensation reaction with aldehydes. aip.org This type of reaction typically involves the initial formation of an unstable amino alcohol, which can then dehydrate. aip.org Furthermore, amides and imides can be involved in catalytically driven condensation reactions with other molecules, such as active methylene (B1212753) compounds, though this often requires activation of the amide carbonyl. acs.org
Addition Reactions: Nucleophilic addition to the carbonyl groups is a key step in many reactions of this compound, such as hydrolysis and reactions with organometallic reagents. However, unlike aldehydes and ketones, the reaction typically proceeds via a nucleophilic acyl substitution (or cleavage) pathway rather than a simple addition, as the nitrogen-containing group can act as a leaving group.
The aromatic ring can undergo addition reactions, such as catalytic hydrogenation, but this requires high pressure and temperature and results in the loss of aromaticity, converting the benzene ring into a cyclohexane (B81311) ring. This is more accurately classified as a reduction.
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies on this compound itself are not widely available, but the mechanisms of its reactions can be inferred from extensive research on the reactivity of amides and imides. nih.govnih.gov
Kinetic studies are crucial for elucidating reaction mechanisms by measuring how reaction rates change with reactant concentrations, temperature, and pH. nih.gov
For the hydrolysis of this compound, the reaction rate would be expected to follow pseudo-first-order kinetics when one reactant (e.g., water or a catalyst like H⁺ or OH⁻) is in large excess. rsc.org The rate of hydrolysis for amides and related compounds is known to be highly pH-dependent. researchgate.net A typical pH-rate profile shows that the reaction is slow at neutral pH but is accelerated by both acid and base catalysis.
Below is a hypothetical data table illustrating the expected effect of pH on the pseudo-first-order rate constant (k) for the hydrolysis of an imide like this compound at a constant temperature.
The transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy.
Nucleophilic Acyl Substitution: For reactions like hydrolysis, the mechanism involves a tetrahedral intermediate. The transition state leading to this intermediate involves the partial formation of a bond between the nucleophile (e.g., water or hydroxide) and the carbonyl carbon, and the simultaneous rehybridization of the carbon from sp² to sp³. Kinetic isotope effect studies on similar amide hydrolyses suggest transition states with varying degrees of tetrahedral character. nih.gov
Electrophilic Aromatic Substitution: The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. msu.edu The transition state for the formation of this intermediate is the rate-determining step. masterorganicchemistry.com This transition state involves the partial breaking of the aromatic π-system and the partial formation of the new carbon-electrophile bond. The stability of this transition state is highly influenced by the substituent on the ring; electron-withdrawing groups, like in this compound, raise its energy, thus slowing the reaction.
Proton Transfer: For reactions involving the deprotonation of the N-H group, the transition state involves the partial breaking of the N-H bond and the partial formation of a bond between the proton and the attacking base.
Spectroscopic Characterization Methodologies for N Butyrylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules. For N-Butyrylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for identifying the different types of hydrogen and carbon atoms and their connectivity.
Proton NMR spectroscopy is used to determine the number of different types of protons in a molecule, their chemical environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, the ¹H NMR spectrum would typically show signals corresponding to the aromatic protons of the benzamide (B126) moiety, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the butyryl group, and the amide proton (-NH-). The chemical shifts and splitting patterns of these signals help confirm the presence and arrangement of these groups. For instance, the aromatic protons are expected to appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the butyryl chain would resonate at higher field (1-3 ppm). The amide proton's signal can be variable and may appear as a singlet or be broadened, often in the range of 6-9 ppm, depending on solvent and hydrogen bonding. hmdb.caresearchgate.net
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The ¹³C NMR spectrum would reveal the presence of the carbonyl carbon (C=O) of the amide and the butyryl group, the aromatic carbons, and the aliphatic carbons of the butyryl chain. The chemical shift values are characteristic of the electronic environment of each carbon. For example, the carbonyl carbons are typically found in the 160-180 ppm range, while aromatic carbons appear between 110-150 ppm, and aliphatic carbons resonate at higher field (0-60 ppm). libretexts.org
Two-dimensional (2D) NMR techniques provide more complex connectivity information, which is invaluable for unambiguously assigning signals and confirming structural assignments.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, showing which protons are adjacent to each other through chemical bonds. sdsu.eduyoutube.com
HMQC (Heteronuclear Multiple Quantum Correlation) : This technique correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). It helps assign ¹³C signals based on their directly attached protons. libretexts.orgsdsu.eduyoutube.comcolumbia.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.
In Infrared (IR) spectroscopy, characteristic absorption bands indicate the presence of specific functional groups. For this compound, key absorptions would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for primary and secondary amides. uc.edu
C=O stretching (Amide I band): A strong absorption in the range of 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group. uc.edu
N-H bending (Amide II band): Usually found around 1550-1640 cm⁻¹. uc.edu
C-H stretching: Aliphatic C-H stretching vibrations for the butyryl group would appear below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), while aromatic C-H stretching would be observed above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). uc.edu
Aromatic ring vibrations: Bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring. uc.edu
Raman spectroscopy, which relies on inelastic light scattering, also reveals vibrational information about molecular bonds. While IR spectroscopy is sensitive to changes in dipole moment during vibration, Raman spectroscopy is sensitive to changes in polarizability. Both techniques can identify the functional groups, and Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds and symmetric modes, such as C-C stretching in aliphatic chains or ring breathing modes in aromatic systems. horiba.comrenishaw.comlibretexts.org The combination of IR and Raman data provides a comprehensive understanding of the molecular vibrations and functional group integrity of this compound. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₃NO₂) is approximately 191.23 g/mol . A mass spectrum would ideally show a molecular ion peak at m/z 191, confirming its molecular mass. researchgate.net
Fragmentation Patterns: Upon ionization (e.g., by electron ionization), this compound will fragment in characteristic ways. Common fragmentation pathways for amides include cleavage of bonds adjacent to the carbonyl group, loss of small neutral molecules, and rearrangements. For this compound, expected fragments could arise from:
Cleavage of the C-N bond, yielding fragments related to the benzoyl cation and the butyryl amine cation.
Cleavage of the C-C bond within the butyryl chain.
Loss of small molecules like water or ammonia, though less common for N-substituted amides.
The butyryl group itself can fragment, showing characteristic peaks for the propyl cation (m/z 43) or butyl cation (m/z 57) if cleavage occurs at the alpha-carbon. libretexts.orghidenanalytical.comdtic.mil
The specific fragmentation pattern serves as a unique fingerprint for this compound, aiding in its identification and structural confirmation.
Electron Ionization (EI) MS and Chemical Ionization (CI) MS
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
Electron Ionization (EI) Mass Spectrometry: EI is a "hard" ionization technique that typically imparts significant internal energy to the analyte molecules, leading to extensive fragmentation. For this compound (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23), EI is expected to yield a molecular ion at m/z 191. However, due to the presence of the amide linkage and the alkyl chain, this molecular ion may be of low abundance or absent. Characteristic fragmentation pathways are anticipated from:
Alpha-cleavage: Cleavage adjacent to the carbonyl group, leading to the loss of the butyryl radical (C₄H₉•, m/z 57) or the formation of a butyryl cation (C₄H₇O⁺, m/z 71).
Amide bond cleavage: This can result in the formation of a benzoyl cation (C₇H₅O⁺, m/z 105) or fragments related to the butyryl amide portion.
Cleavage of the butyryl chain: Sequential loss of ethylene (B1197577) units or other fragments from the alkyl chain.
Aromatic ring fragmentation: Formation of stable ions like the tropylium (B1234903) ion (C₇H₇⁺, m/z 91).
Predicted Fragmentation Data for this compound (EI-MS):
| Fragment Ion | Formula | Predicted m/z |
| Molecular Ion | C₁₁H₁₃NO₂ | 191 |
| Benzoyl cation | C₇H₅O⁺ | 105 |
| Butyryl cation | C₄H₇O⁺ | 71 |
| Butyryl radical loss | C₇H₆NO₂⁺ | 134 |
| Butyryl radical | C₄H₉• | 57 |
| Tropylium ion | C₇H₇⁺ | 91 |
| Loss of C₄H₉CO | C₇H₅NO⁺ | 120 |
| Loss of C₆H₅CO | C₄H₉NO⁺ | 85 |
Chemical Ionization (CI) Mass Spectrometry: CI is a "softer" ionization technique that involves the reaction of analyte molecules with reagent ions (e.g., methane (B114726), isobutane, ammonia). This method typically results in less fragmentation and a more abundant molecular ion. For this compound, using methane as the reagent gas, the primary ion observed would likely be the protonated molecule [M+H]⁺ at m/z 192. Other possible ions include adducts like [M+CH₅]⁺ (m/z 205). CI is valuable for confirming the molecular weight when EI spectra show little or no molecular ion.
Electrospray Ionization (ESI) MS and Tandem MS (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight compounds, often analyzed in solution.
Electrospray Ionization (ESI) Mass Spectrometry: In ESI, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the emission of gas-phase analyte ions. For this compound, ESI in positive ion mode is expected to yield primarily the protonated molecule [M+H]⁺ at m/z 192. Depending on the solvent and the presence of cations like sodium or potassium, adduct ions such as [M+Na]⁺ (m/z 214) or [M+K]⁺ (m/z 230) may also be observed. Fragmentation during the ESI process itself is generally minimal.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific precursor ion (e.g., the protonated molecule at m/z 192) followed by fragmentation in a collision cell (e.g., via Collision-Induced Dissociation, CID). The resulting product ions are then analyzed. This technique provides detailed structural information by revealing characteristic fragmentation patterns. For this compound, MS/MS fragmentation is expected to mirror some of the pathways observed in EI-MS, such as cleavage of the amide bond or loss of parts of the butyryl chain, but with potentially higher control and specificity.
Predicted Fragmentation Data for this compound (MS/MS of [M+H]⁺):
| Precursor Ion | Fragment Ion | Formula | Predicted m/z |
| [M+H]⁺ | Benzoyl fragment | C₇H₅O⁺ | 105 |
| [M+H]⁺ | Butyryl cation | C₄H₇O⁺ | 71 |
| [M+H]⁺ | Loss of C₄H₉• | C₇H₆NO⁺ | 135 |
| [M+H]⁺ | Loss of C₃H₇CO | C₇H₅NO⁺ | 120 |
| [M+H]⁺ | Butyryl amide fragment | C₄H₁₀NO⁺ | 86 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, providing insights into the presence of chromophores, conjugation, and molecular structure. This compound possesses two primary chromophoric systems: the phenyl ring and the amide carbonyl group.
Phenyl Ring: The aromatic phenyl ring is characterized by π→π* electronic transitions. Benzene (B151609) exhibits characteristic absorption bands in the UV region, typically around 180 nm (E₁u), 200 nm (B₂u), and a weaker band around 260 nm (B₁u). up.ac.zamsu.edu
Amide Carbonyl Group: The carbonyl group (C=O) can undergo both π→π* transitions (usually strong and at shorter wavelengths, ~180-200 nm) and n→π* transitions (typically weaker and at longer wavelengths, ~280-290 nm). hnue.edu.vnmvpsvktcollege.ac.in
Conjugation Effects: The direct attachment of the phenyl ring to the amide carbonyl group creates a conjugated system. This conjugation is expected to cause a bathochromic shift (shift to longer wavelengths) for both the phenyl ring and carbonyl transitions compared to their isolated counterparts. The n→π* transition of the carbonyl is particularly sensitive to conjugation.
Expected UV-Vis Absorption Data for this compound:
| Chromophore/System | Transition Type | Expected λmax (nm) | Intensity | Notes |
| Phenyl Ring | π→π* (E₁u) | ~180-200 | Strong | Benzene-like transition |
| Phenyl Ring | π→π* (B₂u) | ~250-270 | Medium | Benzene-like transition |
| Conjugated System | π→π | ~200-220 | Strong | Phenyl ring + carbonyl conjugation |
| Amide Carbonyl | n→π | ~270-290 | Weak | Influenced by conjugation |
Advanced Spectroscopic Methods in this compound Research
Advanced spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the specific arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by detecting the vibrational modes of molecular bonds. For this compound, characteristic absorption bands are expected for:
N-H Stretching: The amide N-H bond typically shows a medium to strong absorption in the range of 3300-3500 cm⁻¹. uc.eduutdallas.edu
C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretches from the butyryl chain appear below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). uc.edumsu.edu
C=O Stretching (Amide I Band): The carbonyl group of the amide is a strong absorber, typically appearing around 1640-1670 cm⁻¹. uc.eduutdallas.edu
C=C Stretching (Aromatic Ring): Aromatic ring vibrations are usually observed as medium-intensity bands in the 1600-1475 cm⁻¹ region. uc.edu
N-H Bending (Amide II Band): The bending vibration of the amide N-H group is often seen around 1550-1640 cm⁻¹. uc.eduutdallas.edu
Typical IR Absorption Frequencies for this compound:
| Functional Group | Bond | Expected IR Frequency (cm⁻¹) | Intensity | Assignment |
| Amide | N-H stretch | 3300-3500 | m | Amide N-H |
| Aromatic Ring | C-H stretch | 3000-3100 | m | Aromatic C-H |
| Butyryl Chain | C-H stretch | 2850-3000 | m-s | Aliphatic C-H |
| Amide | C=O stretch | 1640-1670 | s | Amide carbonyl |
| Aromatic Ring | C=C stretch | 1600-1475 | m | Aromatic C=C |
| Amide | N-H bend | 1550-1640 | m | Amide N-H bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy:
Aromatic Protons: The phenyl ring protons are expected to resonate as a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.0 ppm. chemguide.co.uk
Amide NH Proton: The amide proton is often observed as a singlet or a broad singlet, with its chemical shift highly dependent on the solvent and hydrogen bonding, usually appearing in the δ 7.0-9.0 ppm range. chemguide.co.ukhw.ac.uk
Butyryl Chain Protons: The four distinct types of protons in the butyryl chain are expected to appear as follows:
The terminal methyl group (CH₃) will likely appear as a triplet around δ 0.9-1.0 ppm.
The methylene group adjacent to the methyl group (CH₂) will appear as a sextet or multiplet around δ 1.6-1.8 ppm.
The methylene group adjacent to the carbonyl (CH₂) will appear as a triplet or multiplet around δ 2.2-2.5 ppm.
Predicted ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |
| Aromatic (phenyl) | 7.0-8.0 | m | 5H |
| Amide NH | 7.0-9.0 | s/bs | 1H |
| Butyryl CH₃ | 0.9-1.0 | t | 3H |
| Butyryl CH₂ (β) | 1.6-1.8 | m | 2H |
| Butyryl CH₂ (α) | 2.2-2.5 | t | 2H |
¹³C NMR Spectroscopy:
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-170 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will give rise to signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (attached to the carbonyl) usually appearing at a slightly higher chemical shift.
Butyryl Chain Carbons: The three carbons of the butyryl chain will appear in the aliphatic region: the CH₂ adjacent to the carbonyl (α-CH₂) around δ 35-40 ppm, the β-CH₂ around δ 20-25 ppm, and the terminal CH₃ around δ 13-15 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160-170 |
| Aromatic (ipso) | 135-140 |
| Aromatic (ortho, meta, para) | 120-135 |
| Butyryl CH₂ (α to C=O) | 35-40 |
| Butyryl CH₂ (β to C=O) | 20-25 |
| Butyryl CH₃ | 13-15 |
These spectroscopic fingerprints are essential for confirming the identity and purity of this compound in research and analytical applications.
Compound Name Table
| Common Name | IUPAC Name (or Systematic Name) | CAS Registry Number |
| This compound | N-(1-Oxobutyl)benzamide | 7473-90-7 |
Theoretical and Computational Studies of N Butyrylbenzamide
Quantum Chemical Calculations on N-Butyrylbenzamide Structure
Quantum chemical calculations are fundamental to understanding the electronic structure and geometric parameters of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to determine the energy and wavefunction of the system, from which various molecular properties can be derived. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. rsc.orgneliti.com Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as the fundamental quantity to calculate the system's energy and other properties. rjptonline.orgresearchgate.net This approach has proven to be a versatile and accurate tool for predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules, including benzamide (B126) derivatives. rjptonline.orgtjnpr.org
For a molecule like this compound, DFT calculations, typically using hybrid functionals like B3LYP, are employed to optimize the molecular geometry to its lowest energy state. rjptonline.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. rjptonline.org While specific DFT studies exclusively on this compound are not extensively detailed in the public literature, calculations on similar benzamide derivatives have demonstrated the utility of this method for elucidating structural and electronic properties. rsc.orgrjptonline.orgtjnpr.org
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Optimized this compound Structure This table presents typical, expected values for an optimized structure based on known geometries of amides and benzamides. It is for illustrative purposes.
| Parameter | Bond/Atoms Involved | Typical Calculated Value |
| Bond Lengths | ||
| C=O (benzoyl) | ~1.23 Å | |
| C=O (butyryl) | ~1.22 Å | |
| C-N (amide) | ~1.38 Å | |
| N-C (butyryl) | ~1.46 Å | |
| C-C (phenyl ring avg.) | ~1.40 Å | |
| Bond Angles | ||
| O=C-N | ~122° | |
| C-N-C | ~125° | |
| C-C-C (phenyl ring avg.) | ~120° |
Ab Initio Methods in Electronic Structure Determination
Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational techniques based on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation directly. wikipedia.orgbas.bgcapes.gov.br They provide a systematic way to improve the accuracy of calculations by using more sophisticated approximations for the electron correlation and larger basis sets. nih.gov
Ab initio studies on simpler amides, such as formamide (B127407) and N-methylacetamide, have been instrumental in understanding the fundamental aspects of the amide bond, including its planarity and the rotational energy barriers. researchgate.netacs.org For this compound, ab initio calculations would be employed to:
Determine the relative energies of different conformers with high accuracy.
Calculate the energy barriers for rotation around the C-N, C-C, and N-C bonds, providing insight into the molecule's flexibility. bas.bg
Generate a precise map of the electron distribution and electrostatic potential, which governs intermolecular interactions.
Studies on related N,N-bisheteroatom-substituted amides using 6-31G* ab initio calculations have successfully modeled complex rearrangements, showcasing the power of these methods to predict reaction pathways and transition state geometries. rsc.org
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.com These different arrangements, known as conformers or rotamers, often have different potential energies, which dictates their relative populations at a given temperature. auremn.org.br
Energy Minimization and Potential Energy Surface Mapping
A key tool in conformational analysis is the Potential Energy Surface (PES). A PES is a mathematical or graphical representation of a molecule's potential energy as a function of its geometric coordinates. rsc.orglibretexts.org By mapping the PES, researchers can identify stable conformations, which correspond to energy minima on the surface, and the transition states between them, which are represented by saddle points. auremn.org.brsydney.edu.au
The process involves:
Energy Minimization: Starting from an initial geometry, computational algorithms adjust the positions of the atoms to find a structure with the minimum possible potential energy, known as a local minimum.
PES Mapping: Key dihedral angles are systematically rotated in steps, and at each step, the energy of the molecule is calculated (often after optimizing the remaining geometric parameters). Plotting the energy versus the rotated angle(s) generates the PES. researchgate.netnih.gov
For this compound, the PES would be complex due to the multiple rotatable bonds. The most significant rotations would be around the C(O)-N bond of the imide group, the N-C(O) bond of the butyryl group, and the C(phenyl)-C(O) bond of the benzoyl group.
Torsional Angle and Rotational Isomerism Studies
A torsional angle, or dihedral angle, is the angle between two intersecting planes, used to describe the rotation around a chemical bond. youtube.combioinf.org.uk In this compound, the relative orientation of the benzoyl and butyryl groups is defined by the torsional angles around the central C-N-C framework.
The primary conformations of imides like this compound are described by the geometry around the amide C-N bond. A crystallographic study determined that this compound crystallizes in the E,Z (cis-trans) conformation . This means that the benzoyl group is cis (E) to the nitrogen atom's other substituent (the butyryl group), while the butyryl group is trans (Z) to the amide hydrogen. This conformation leads to the formation of hydrogen-bonded dimers in the crystal lattice.
Beyond the central imide group, rotation around the N-C(butyryl) and C(phenyl)-C(benzoyl) single bonds leads to further rotational isomerism. Theoretical studies would calculate the energy associated with these rotations to identify the most stable arrangement of the phenyl and butyl groups.
Table 2: Key Torsional Angles Defining the Conformation of this compound Torsional angles define the 3D structure. The values for the stable E,Z conformer would be determined through energy minimization calculations.
| Torsional Angle | Defining Atoms | Conformation | Description |
| ω₁ | O(benzoyl)-C(benzoyl)-N-C(butyryl) | E (cis) | Defines the orientation of the benzoyl group relative to the N-C(butyryl) bond. |
| ω₂ | C(benzoyl)-N-C(butyryl)-O(butyryl) | Z (trans) | Defines the orientation of the butyryl group relative to the N-C(benzoyl) bond. |
| τ₁ | C(phenyl)-C(phenyl)-C(benzoyl)-N | Rotameric | Describes the rotation of the phenyl group. |
| τ₂ | N-C(butyryl)-C(ethyl)-C(methyl) | Rotameric | Describes the rotation of the n-butyl chain. |
Molecular Dynamics (MD) Simulations of this compound Behavior
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. sydney.edu.au The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system based on the principles of classical mechanics. aip.orgresearchgate.net
While specific MD simulations focused on this compound are not prominent in published literature, this technique is invaluable for understanding the behavior of such molecules in a dynamic environment, particularly in solution. acs.org An MD simulation of this compound would involve:
Force Field: Defining a set of equations and parameters (a force field) that describes the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
Solvation: Placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water) to mimic solution conditions.
Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.
From the resulting trajectory, one can analyze:
Conformational Dynamics: How the molecule flexes and transitions between different rotational isomers in solution. aip.org
Solvent Interactions: The formation and lifetime of hydrogen bonds between the amide group and surrounding water molecules. aip.org
Local Environment: The organization of solvent molecules around the hydrophobic (phenyl, butyl) and hydrophilic (amide) parts of the molecule. researchgate.net
MD simulations on related amides like N-methylacetamide (NMA) in aqueous solution have provided detailed insights into hydrogen bonding dynamics and the influence of the solvent on the amide's vibrational spectra. aip.orgaip.org Similar studies on this compound would illuminate its dynamic behavior and interactions at a molecular level.
Solvent Effects on this compound Conformations
Computational studies on similar amides, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, have demonstrated the presence of a hindered cis(E)-trans(Z) rotational equilibrium around the amide C-N bond in solution. scielo.br This equilibrium is sensitive to the solvent's polarity. For this compound, it is anticipated that different solvents will stabilize different rotamers to varying extents. Polar solvents are likely to favor conformations with larger dipole moments, while nonpolar solvents may favor more compact or folded structures stabilized by intramolecular interactions.
Molecular dynamics (MD) simulations are a key tool for exploring these solvent effects. By simulating the molecule in a box of explicit solvent molecules, researchers can observe the dynamic changes in conformation over time. mdpi.comnih.govdovepress.com For instance, simulations of benzamide derivatives in different solvents can reveal the preferred hydrogen-bonding patterns and their impact on the solute's structure. mdpi.com It is expected that in protic solvents like water or methanol, this compound would engage in hydrogen bonding with the solvent, which would compete with and potentially disrupt intramolecular hydrogen bonds, leading to more extended conformations. In aprotic solvents, intramolecular interactions might be more dominant.
The use of polarizable continuum models (PCM) in conjunction with Density Functional Theory (DFT) calculations is another common approach to approximate solvent effects. scielo.br These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of conformational energies in different environments. Such studies on related amides have shown that while continuum models can provide good approximations, explicit solvent models are often necessary to capture the specific hydrogen-bonding interactions that dictate conformational preferences. sfu.ca
A theoretical study on the conformational profiles of dopamine (B1211576) and its derivatives highlighted that in an aqueous medium, trans rotamers are generally preferred over gauche forms. auremn.org.br A similar preference for an extended conformation of the butyryl chain might be expected for this compound in polar solvents.
| Computational Method | Application to this compound (by analogy) | Expected Outcome | Reference |
| Molecular Dynamics (MD) | Simulation in explicit water, chloroform, and DMSO. | Dynamic behavior of conformations, solvent-solute hydrogen bonding patterns, and conformational free energy landscapes. | mdpi.comnih.govdovepress.commdpi.com |
| DFT with PCM | Calculation of relative energies of different rotamers in various solvents. | Prediction of the most stable conformers in different dielectric media and the energy barriers for interconversion. | scielo.br |
| Conformational Search | Systematic rotation of dihedral angles to identify low-energy conformers. | A map of the potential energy surface, revealing all stable and metastable conformations. | researchgate.net |
Intermolecular Interactions Involving this compound
The structure of this compound, featuring a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the two carbonyl oxygens), predisposes it to strong intermolecular interactions, particularly hydrogen bonding. These interactions are crucial in determining the crystal packing in the solid state and the association behavior in solution.
Computational studies on benzamide and its derivatives have extensively characterized the hydrogen-bonding patterns in their crystal structures. mdpi.comresearchgate.net Typically, amides form centrosymmetric dimers through N-H···O hydrogen bonds. kallipos.gr For this compound, similar dimeric structures are highly probable. Dispersion-corrected DFT calculations on benzamide crystals have shown that the lattice energy is a delicate balance of intermolecular attraction (hydrogen bonding and π-π stacking) and intramolecular torsion needed to adopt a favorable conformation for crystal packing. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the nature and strength of intermolecular interactions. mdpi.comias.ac.in By analyzing the electron density at bond critical points, QTAIM can quantify the strength of hydrogen bonds and other weak interactions. Studies on related amide systems have used QTAIM to confirm that N-H···O interactions are the most significant contributors to the stability of their crystal structures. ias.ac.in
The table below, based on findings for analogous compounds, summarizes the likely intermolecular interactions for this compound and the computational methods used to study them.
| Interaction Type | Description | Relevant Computational Method | Reference |
| N-H···O Hydrogen Bonding | Interaction between the amide proton and a carbonyl oxygen of an adjacent molecule, likely forming dimers or chains. | DFT, QTAIM, Car-Parrinello Molecular Dynamics (CPMD) | mdpi.comresearchgate.netkallipos.grresearchgate.net |
| C-H···O Interactions | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups and carbonyl oxygens. | Hirshfeld Surface Analysis, PIXEL Calculations | nih.govdergipark.org.tr |
| π-π Stacking | Non-covalent interaction between the aromatic rings of neighboring molecules. | DFT with dispersion correction, Hirshfeld Surface Analysis | researchgate.netnih.gov |
| van der Waals Forces | General attractive forces between molecules, particularly from the butyryl chain. | PIXEL Calculations, SAPT | mdpi.comnih.gov |
Spectroscopic Parameter Prediction via Computational Methods
Computational chemistry provides robust methods for predicting spectroscopic parameters, which can be invaluable for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is the most common method for predicting vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. kallipos.grrsc.org
For predicting the IR spectrum, DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. mdpi.com For this compound, key vibrational modes would include the N-H stretch, the two C=O stretches (amide I bands), and the C-N stretch and N-H bend (amide II and III bands), as well as vibrations associated with the phenyl ring and the butyryl chain. Theoretical studies on benzoyl peroxide and other benzoyl derivatives have shown that methods like B3LYP with basis sets such as 6-311++G(d,p) provide results in good agreement with experimental spectra. kallipos.grnih.govmdpi.com
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. mdpi.comdoaj.org These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR spectra is highly dependent on the choice of functional, basis set, and the inclusion of solvent effects, which can be modeled using continuum or explicit solvent models. scielo.brosti.gov For this compound, computational prediction of ¹H and ¹³C NMR spectra would be crucial for assigning the signals of the aromatic and aliphatic protons and carbons, and for studying the effects of conformation on the chemical shifts.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Typical Basis Set | Reference |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities (e.g., C=O, N-H stretches) | DFT (e.g., B3LYP) | 6-311++G(d,p) | kallipos.grnih.govmdpi.comdoaj.org |
| Raman Spectroscopy | Raman activities and frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | mdpi.comdoaj.org |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), coupling constants | DFT with GIAO method | 6-311+G(2d,p) | scielo.brmdpi.comdoaj.orgosti.gov |
Reaction Pathway Modeling and Mechanistic Insights from Computations
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of amides like this compound. A common route to synthesize N-acylbenzamides is the acylation of a primary amide with an acyl chloride or anhydride (B1165640). Alternatively, it can be formed through the coupling of benzamide with butyric acid or its derivatives. DFT calculations are employed to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov
For the formation of this compound from benzamide and butyryl chloride, for example, a computational study would model the nucleophilic attack of the benzamide nitrogen on the carbonyl carbon of butyryl chloride. This would involve locating the transition state for this step and calculating the associated activation energy barrier. Such studies can also investigate the role of catalysts or bases in the reaction. For instance, theoretical studies on the base-catalyzed hydrolysis of amides have provided detailed insights into the transition state structures and the role of solvent molecules in the reaction mechanism. rsc.org
Similarly, computational investigations into Ni-catalyzed amidation of esters have detailed the oxidative addition, proton transfer, and reductive elimination steps, providing free energy profiles for the entire catalytic cycle. nih.gov While not directly applicable to a non-catalyzed synthesis, these studies showcase the power of computational chemistry to unravel complex reaction pathways. For the synthesis of this compound, computational modeling could be used to compare different synthetic routes and to understand the factors controlling regioselectivity and reaction efficiency.
A computational study on amide bond formation via a CS₂-releasing 1,3-acyl transfer detailed the reaction mechanism through nucleophilic addition, H₂S elimination, and a rate-determining 1,3-acyl transfer, all elucidated using DFT calculations. Such detailed mechanistic work provides fundamental insights that can be generalized to other amide formation reactions.
| Reaction Type | Computational Approach | Key Insights Gained | Reference |
| Amide Synthesis (Acylation) | DFT potential energy surface mapping | Identification of transition states, intermediates, and activation energy barriers. | nih.gov |
| Amide Hydrolysis | First-principles calculations | Elucidation of transition state structures and the role of solvent molecules. | rsc.org |
| Catalyzed Amidation | DFT on catalytic cycles | Understanding the role of the catalyst and the thermodynamics of each step. | nih.gov |
Derivatives and Analogs of N Butyrylbenzamide
Synthesis of Substituted N-Butyrylbenzamide Derivatives
The synthesis of substituted this compound derivatives can be broadly categorized into two main approaches: functionalization of the aromatic ring and modification of the butyryl chain. These strategies allow for the introduction of a wide range of functional groups, leading to compounds with varied electronic and steric properties.
Aromatic Ring Functionalization Strategies
The benzoyl portion of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of substituents at the ortho, meta, and para positions. The nature and position of these substituents can significantly influence the compound's reactivity.
Common functionalization strategies include:
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved using standard halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The position of halogenation is directed by the amide group, which is typically ortho- and para-directing. Halogenated derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions.
Nitration: The introduction of a nitro group (-NO2) is a common strategy to create electron-deficient aromatic rings. This is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and primarily directs subsequent substitutions to the meta position. The presence of a nitro group can significantly decrease the anti-proliferative activity of some benzamide (B126) derivatives. semanticscholar.orgsemanticscholar.org
Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring can be performed under Friedel-Crafts conditions, although the amide group's moderate deactivating nature can make these reactions challenging. Lewis acid catalysts such as aluminum chloride (AlCl₃) are typically employed.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treatment with fuming sulfuric acid.
The choice of synthetic route depends on the desired substituent and its position on the aromatic ring. For example, to synthesize a para-substituted derivative, one might start with a para-substituted benzoic acid and then couple it with butyramide (B146194), or perform an electrophilic aromatic substitution on this compound itself, carefully controlling the reaction conditions to favor the desired isomer.
Butyryl Chain Modifications
Modifications to the butyryl side chain offer another avenue for creating diverse this compound analogs. These modifications can alter the steric bulk, lipophilicity, and potential for hydrogen bonding of the molecule.
Key strategies for butyryl chain modification include:
Alpha-Functionalization: The carbon atom alpha to the carbonyl group of the butyryl chain can be functionalized. This often requires the generation of an enolate intermediate under basic conditions, which can then react with various electrophiles. For example, alkylation with alkyl halides can introduce new carbon-carbon bonds.
Introduction of Unsaturation: Dehydrogenation of the butyryl chain can introduce a double bond, leading to N-crotonylbenzamide derivatives. These unsaturated amides can participate in a variety of addition reactions.
Chain Extension or Truncation: Analogs with shorter (e.g., N-propionylbenzamide, N-acetylbenzamide) or longer acyl chains can be synthesized by starting with the corresponding carboxylic acid or its activated derivative. mdpi.com
Incorporation of Heteroatoms: The butyryl chain can be modified to include heteroatoms such as oxygen or nitrogen, leading to ether or amine-containing side chains.
Structure-Reactivity Relationships in this compound Analogs
The chemical reactivity of this compound analogs is intricately linked to their molecular structure. The electronic effects of substituents on the aromatic ring and the steric and electronic nature of the modified butyryl chain play crucial roles in determining the reactivity of the amide bond and other functional groups within the molecule.
Influence of Aromatic Substituents:
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups on the aromatic ring decrease the electron density of the benzoyl portion. This makes the carbonyl carbon more electrophilic and can increase the rate of nucleophilic attack at the carbonyl group. For instance, the presence of a nitro group has been shown to decrease the anti-proliferative activity in some N-substituted benzamide series. semanticscholar.orgsemanticscholar.org
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the aromatic ring, making the carbonyl carbon less electrophilic and potentially decreasing the rate of nucleophilic attack.
Influence of Butyryl Chain Modifications:
Steric Hindrance: Increasing the steric bulk of the butyryl chain, for example, by introducing substituents at the alpha or beta positions, can hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of hydrolysis or other nucleophilic acyl substitution reactions.
Electronic Effects: The introduction of electron-withdrawing groups on the butyryl chain can increase the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups can have the opposite effect.
A hypothetical interactive data table illustrating these relationships is presented below:
| Derivative | Aromatic Substituent (Position) | Butyryl Chain Modification | Predicted Reactivity towards Nucleophilic Acyl Substitution |
| N-Butyryl-4-nitrobenzamide | 4-Nitro (EWG) | None | Increased |
| N-Butyryl-4-methoxybenzamide | 4-Methoxy (EDG) | None | Decreased |
| N-(2-Methylbutyryl)benzamide | None | α-Methyl (Steric Hindrance) | Decreased |
| N-(4,4,4-Trifluorobutyryl)benzamide | None | γ-Trifluoromethyl (EWG) | Increased |
Advanced Synthetic Strategies for this compound Scaffolds
Beyond traditional synthetic methods, advanced strategies have been developed to construct the this compound scaffold with greater efficiency and control. These methods often employ catalytic systems to promote the amide bond formation under milder conditions.
Catalytic Amidation: Direct amidation of butyric acid with benzamide or its precursors can be achieved using various catalysts. Boronic acid catalysts, for example, have been shown to be effective for the direct formation of amides from carboxylic acids and amines, offering a greener alternative to traditional methods that use stoichiometric activating agents.
Transition Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions can be employed to form the amide bond. For instance, the coupling of a benzoyl halide with butyramide or the coupling of an aryl halide with a butyramide derivative can be facilitated by these catalysts.
C-H Activation: Emerging strategies involving the direct C-H functionalization of benzene (B151609) with a butyramide source offer a highly atom-economical route to this compound and its derivatives. These methods are still under development but hold significant promise for future synthetic applications.
Stereoisomerism and Enantioselective Synthesis of Chiral this compound Derivatives
If a substituent is introduced into the butyryl chain in a way that creates a chiral center, stereoisomers (enantiomers and diastereomers) of this compound derivatives can exist. For instance, N-(2-methylbutyryl)benzamide possesses a chiral center at the alpha-position of the acyl chain.
The synthesis of enantiomerically pure chiral this compound derivatives is of significant interest, as different stereoisomers can exhibit distinct biological activities and chemical properties.
Strategies for Enantioselective Synthesis:
Chiral Pool Synthesis: Starting from an enantiomerically pure building block, such as (R)- or (S)-2-methylbutyric acid, and coupling it with benzamide ensures the formation of the desired enantiomer of N-(2-methylbutyryl)benzamide.
Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of chiral amides. For example, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been shown to be effective for the enantioselective synthesis of chiral amides. researchgate.netnih.gov While not specifically demonstrated for this compound, this methodology could potentially be adapted. Another approach involves the use of chiral phosphoric acids to catalyze the asymmetric Wolff rearrangement to generate ketenes that can be trapped by amines to form chiral amides.
Chiral Resolution: A racemic mixture of a chiral this compound derivative can be separated into its constituent enantiomers through chiral resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
The development of stereoselective synthetic routes to chiral this compound derivatives is a key area of research, driven by the need for enantiomerically pure compounds for various applications.
Advanced Analytical Methodologies for N Butyrylbenzamide
Capillary Electrophoresis (CE) in N-Butyrylbenzamide Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules in a buffer solution within a narrow capillary. The separation is based on the differences in the electrophoretic mobility of analytes, which are influenced by their charge, size, and shape, as well as interactions with the buffer and capillary wall.
The fundamental principle of CE involves applying a high voltage across a fused-silica capillary filled with an electrolyte buffer, known as the Background Electrolyte (BGE). When a sample containing this compound is injected into the capillary, the applied electric field causes charged species to migrate. The electroosmotic flow (EOF), a bulk flow of the buffer towards the cathode, also contributes to the movement of analytes. The net mobility of an analyte is the vector sum of its electrophoretic mobility and the EOF.
Method development for the CE analysis of this compound would typically involve optimizing several parameters to achieve efficient separation and detection. These parameters include:
Background Electrolyte (BGE) Composition: The pH, ionic strength, and specific buffer species of the BGE are critical. The BGE's pH influences the ionization state of this compound, thereby affecting its charge and mobility. Buffers like borate (B1201080) or phosphate (B84403) are commonly used, with pH values chosen to ensure the analyte is sufficiently charged for separation sepscience.comjaper.in.
Applied Voltage: Higher voltages generally lead to shorter analysis times and increased separation efficiency due to a stronger electric field, but can also increase Joule heating, which can broaden peaks aurorabiomed.comcolby.edu.
Capillary Dimensions: The length and internal diameter of the capillary affect separation efficiency and detection sensitivity.
Detection Wavelength: For compounds with UV-Vis absorbing chromophores, UV-Vis detection is commonly employed. The optimal wavelength would be determined based on the absorption spectrum of this compound.
While CE is a versatile technique for analyzing a wide range of compounds, including pharmaceutical impurities and related substances nih.govjpccr.eu, specific published research detailing the CE analysis of this compound itself was not found within the scope of this review. Therefore, any application of CE for this compound would require dedicated method development to optimize parameters for its unique chemical properties.
Crystallographic Analysis of this compound and its Derivatives (if applicable)
Crystallographic analysis, particularly X-ray diffraction, provides invaluable insights into the three-dimensional structure of molecules in the solid state. It reveals detailed information about bond lengths, bond angles, molecular conformation, and how molecules pack together in a crystal lattice, including intermolecular interactions such as hydrogen bonding.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a technique that uses the diffraction pattern produced when X-rays interact with a crystalline sample to determine the precise arrangement of atoms within the crystal. This method is considered the gold standard for obtaining definitive molecular structures.
Research has been conducted on the crystal structures of this compound, as part of studies examining related benzamide (B126) derivatives. These studies aim to understand the influence of acyl chain length on molecular conformation and hydrogen-bonding patterns in the solid state researchgate.net114.55.40.
The crystallographic data for this compound, as reported in the literature, is summarized below:
Table 7.3.1: Crystallographic Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₁₃NO₂ | researchgate.net |
| Molecular Weight (Mr) | 191.23 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2(1)/n | researchgate.net |
| Unit Cell Parameters | a = 8.270 (4) Å | researchgate.net |
| b = 12.600 (3) Å | researchgate.net | |
| c = 10.459 (3) Å | researchgate.net | |
| β = 108.16 (3)° | researchgate.net | |
| Unit Cell Volume (V) | 1040 (1) ų | researchgate.net |
| Z (Formula Units/Cell) | 4 | researchgate.net |
| Density (Dx) | 1.221 (1) g cm⁻³ | researchgate.net |
| Wavelength (Mo Kα) | 0.71069 Å | researchgate.net |
| Absorption Coefficient (μ) | 0.79 cm⁻¹ | researchgate.net |
| F(000) | 408 | researchgate.net |
| Temperature (T) | 298 K | researchgate.net |
| R-factor (R) | 0.038 | researchgate.net |
| Observed Reflections | 1060 | researchgate.net |
These findings indicate that this compound crystallizes in the monoclinic P2(1)/n space group. Such detailed crystallographic information is crucial for understanding the molecule's intrinsic geometry and how it interacts with its environment in the solid state, providing a foundation for further chemical and material science investigations.
List of Compounds Mentioned:
this compound
N-acetylbenzamide
N-propionylbenzamide
Potential Applications of N Butyrylbenzamide in Chemical Research
N-Butyrylbenzamide as a Synthetic Intermediate
In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. wikipedia.org this compound fits this description, functioning as a key stepping stone in various synthetic pathways. Its value lies in the predictable reactivity of the amide group, which can be manipulated to build molecular complexity.
A precursor is a compound that participates in a chemical reaction that produces another compound. researchgate.net this compound can act as a precursor for a range of substituted aromatic derivatives. Aromatic hydroxyketones, for instance, are important starting materials for pharmaceuticals, dyes, and fragrances, and are often synthesized from precursors like N-acylbenzamides. Current time information in Расински округ.grantome.com One notable reaction is the Fries rearrangement, where a related compound, salicylamide (B354443) butyrate, can be converted to a hydroxyketone derivative. Current time information in Расински округ.
The utility of this compound as a synthetic building block is analogous to that of similar acylated benzamides, such as N-propionylbenzamide. scispace.comsmolecule.com These compounds can undergo typical amide reactions, including:
Hydrolysis: Cleavage of the amide bond in the presence of acid or base to yield butyric acid and benzamide (B126).
Acylation Reactions: The compound can react with various nucleophiles to form new chemical bonds, enabling the construction of more elaborate molecular frameworks. scispace.com
These reactions allow chemists to introduce the butyryl group and the benzoyl group into different molecular targets, making this compound a useful intermediate.
Multi-step synthesis involves a sequence of chemical reactions to transform a starting material into a desired, often complex, product. sigmaaldrich.com Intermediates like this compound play a crucial role in these sequences. Many chemical reactions proceed through a mechanism involving multiple elementary steps. illinois.edu An intermediate is a species produced in one step and consumed in a subsequent step. libretexts.org
The general mechanism for a two-step reaction involving an intermediate (I) is as follows:
| Step | Reaction | Description |
| 1 | Reactant A + Reactant B → Intermediate (I) | Formation of the intermediate |
| 2 | Intermediate (I) + Reactant C → Product P | Consumption of the intermediate to form the final product |
| Overall | A + B + C → P | The net chemical transformation |
This table illustrates the general principle of an intermediate's role in a multi-step reaction sequence.
This compound in Ligand Design and Coordination Chemistry (if applicable)
Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. libretexts.org Ligands are Lewis bases that donate at least one pair of electrons to the metal center. libretexts.org While extensive research into this compound as a specific ligand is not widely documented, its molecular structure contains potential donor atoms—specifically the carbonyl oxygen and the amide nitrogen—that could allow it to coordinate with metal ions.
The ability of a molecule to act as a ligand depends on the presence of lone pairs of electrons and its steric profile. uomustansiriyah.edu.iq this compound possesses these fundamental features. The oxygen and nitrogen atoms could potentially allow the molecule to act as a monodentate ligand, binding to a metal through one donor atom. If both atoms were to bind to the same metal ion, it would function as a bidentate chelating agent, forming a more stable ring structure with the metal. libretexts.org Alternatively, it could act as a bridging ligand, connecting two or more metal centers. wikipedia.org
The field of coordination chemistry is vast, with metal complexes of N-donor ligands finding use as catalysts, in materials science, and in biochemistry. mdpi.com Although specific applications for this compound complexes are not established, its structural similarity to other amides suggests a theoretical potential for forming stable metal complexes.
This compound in Materials Science (purely chemical applications, e.g., monomers, non-biological)
In materials science, organic molecules are used to construct novel materials with specific functions. This can include the formation of polymers or highly ordered molecular crystals.
One documented application of this compound is in the field of crystal engineering. It has been used to form a multi-component molecular crystal with 4-nitrophenol. scispace.com In this context, the compound does not act as a monomer for a polymer but as a co-former in a crystalline lattice. The structure of such co-crystals is directed by non-covalent interactions, particularly hydrogen bonds. grantome.com The specific hydrogen-bond patterns of this compound have been a subject of structural analysis. researchgate.net The ability to form predictable hydrogen-bonded networks makes it a candidate for designing acentric materials, which can have interesting optical or electronic properties.
Polymer synthesis is the process of joining smaller molecules, called monomers, into a long chain or network called a polymer. sigmaaldrich.com While amides are a key functional group in many important polymers, such as polyamides (e.g., Nylon), there is currently no significant evidence in the reviewed literature to suggest that this compound is used as a monomer in polymerization reactions. Its structure does not lend itself readily to the common step-growth or chain-growth polymerization mechanisms without prior chemical modification. For instance, creating a polyamide typically requires monomers with two reactive functional groups (e.g., a dicarboxylic acid and a diamine). sigmaaldrich.com
This compound in Analytical Standards and Reference Materials
An analytical standard or reference material is a highly purified and stable compound used for calibration, identification, or quantification in analytical methods. smolecule.com For a compound to be suitable as a standard, it must possess certain qualities, including high purity (often ≥99%), stability under storage conditions, and well-characterized physical and spectral properties. sigmaaldrich.comsigmaaldrich.com
There is no clear indication from available commercial or research sources that this compound is currently offered or widely used as a certified analytical standard. However, if it can be synthesized to a high degree of purity and is shown to be stable, it holds potential for such applications. It could serve as a reference material for:
Chromatography: As a standard in methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify this compound in a sample by comparing retention times.
Spectroscopy: As a reference in Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to confirm the presence of the benzamide or butyryl moiety in related, newly synthesized compounds.
Quantitative Analysis: To create calibration curves for the quantification of this compound or structurally similar compounds in various matrices.
The table below compares the typical data provided for an established analytical standard with the known information for this compound.
| Property | Butylbenzene (Analytical Standard Example) sigmaaldrich.com | This compound |
| Purity (Assay) | ≥99.8% (GC) | Not specified in literature as a standard |
| Format | Neat (undiluted liquid) | Solid |
| CAS Number | 104-51-8 | 7473-90-7 smolecule.com |
| Key Applications | Environmental analysis, chromatography standard | Synthetic intermediate, co-crystal former scispace.com |
This table provides a comparative overview of data for a known analytical standard and this compound.
Future Research Directions and Challenges for N Butyrylbenzamide
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for constructing the amide bond in N-Butyrylbenzamide is a primary area for future research. While traditional methods often rely on stoichiometric activating agents that generate significant waste, emerging strategies offer greener and more elegant alternatives.
Future synthetic explorations could include:
Electrosynthesis: The use of electricity to drive chemical reactions is a burgeoning field in organic chemistry. rsc.org Future research could develop an electrochemical method for the amidation of benzamide (B126) or the acylation of aniline derivatives to form this compound, potentially avoiding the need for harsh reagents and simplifying purification. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. The use of versatile adenylating biocatalysts or other amide-bond forming enzymes could enable the synthesis of this compound and its derivatives from renewable feedstocks. rsc.orgrsc.org This approach aligns with the principles of green chemistry by reducing energy consumption and waste.
Ultrasound-Assisted Synthesis: Sonication has been shown to accelerate reactions and improve yields in the N-acylation of amines. orientjchem.orgsemanticscholar.org A future direction would be to develop a catalyst-free and solvent-free method for synthesizing this compound using ultrasound irradiation, which could dramatically shorten reaction times and reduce the environmental impact. orientjchem.orgsemanticscholar.org
Novel Catalytic Systems: The design of highly efficient and reusable catalysts is crucial. Bimetallic metal-organic frameworks (MOFs) have shown promise in amidation reactions and could be tailored for the synthesis of this compound. mdpi.com Research into catalysts based on earth-abundant metals or organocatalysts also represents a significant avenue for exploration.
Deeper Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing protocols and designing new reactions. Future research should focus on elucidating the intricate details of its reactivity.
Key areas for mechanistic investigation include:
Kinetic and Thermodynamic Studies: Detailed kinetic analysis of the hydrolysis or breakdown of this compound under various conditions (e.g., pH, temperature) can provide crucial data on its stability and reactivity. bohrium.com Such studies, similar to those performed on related benzamide derivatives, would help in predicting its behavior in different chemical environments.
Conformational Analysis: The benzamide functional group can exist in different conformations due to restricted rotation around the C-N bond. researchgate.net Investigating the conformational equilibria of this compound and how it influences reactivity is a key challenge. Techniques like dynamic NMR spectroscopy combined with computational modeling could provide deep insights.
Identification of Intermediates: Many chemical transformations proceed through short-lived intermediates. Future work could employ advanced spectroscopic techniques (e.g., in-situ IR, Raman spectroscopy) and mass spectrometry to detect and characterize transient species in the synthesis and reactions of this compound.
Development of Advanced Computational Models
Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms at the atomic level. The development of sophisticated computational models for this compound can accelerate research and guide experimental design.
Future computational efforts could focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. tandfonline.com These models can also map out reaction pathways and determine the transition state energies for its synthesis and degradation, providing a theoretical basis for its observed reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in solution or in complex environments over time. This approach is valuable for understanding solvation effects, conformational dynamics, and potential interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For specific applications, 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. nih.gov This can guide the design of new analogues with enhanced properties.
| Computational Model | Application for this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and spectroscopic properties. tandfonline.com | Understanding of molecular stability, prediction of reaction outcomes, and interpretation of experimental spectra. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions in various media (e.g., solvents). | Insights into conformational flexibility, solvation effects, and intermolecular interactions. |
| 3D-QSAR | Correlation of 3D structural features with chemical properties or biological activity. nih.gov | Guidance for designing new derivatives with tailored properties. |
Integration of this compound into Emerging Chemical Technologies
The unique structural and chemical properties of the N-acylbenzamide motif could be leveraged in the development of new materials and technologies. A significant future challenge is to integrate this compound or its derivatives into functional systems.
Potential areas of application include:
Functional Polymers and Materials: The this compound unit could be incorporated as a functional group in polymer chains. Such materials could exhibit specific properties, for example, acting as "smart polymers" that respond to external stimuli like pH or temperature, a behavior seen in other polyacrylamides. wikipedia.org
Macromonomers: this compound derivatives with polymerizable groups could be synthesized to act as novel macromonomers. researchgate.net These building blocks could be used to create polymers with well-defined architectures and potentially unique physical or chemical properties, such as specific intermolecular hydrogen bonding capabilities. researchgate.net
Sustainable Chemistry Approaches for this compound Research
Applying the principles of green chemistry to all aspects of research on this compound is a critical future direction. This involves minimizing waste, reducing energy consumption, and using safer chemicals throughout the lifecycle of the compound.
Key sustainable approaches to be explored are:
Catalytic Amide Synthesis: A major goal is to replace traditional stoichiometric coupling reagents with catalytic methods. scispace.com This reduces waste and improves atom economy, which are central tenets of green chemistry.
Use of Greener Solvents: Research into performing synthetic transformations in environmentally benign solvents, such as water, bio-based solvents, or even under solvent-free conditions, is paramount. researchgate.netmdpi.com For example, the hydration of nitriles in a water extract of pomelo peel ash (WEPPA) represents an innovative green approach to amide synthesis. mdpi.com
Energy Efficiency: Employing energy-efficient techniques like ultrasound or microwave-assisted synthesis can reduce the carbon footprint associated with the production of this compound. orientjchem.org
| Synthesis Approach | Traditional Method | Sustainable Alternative | Key Advantage |
| Reagents | Stoichiometric coupling agents (e.g., carbodiimides). | Catalytic systems (e.g., boric acid, enzymes, MOFs). rsc.orgmdpi.comresearchgate.net | Reduced waste, higher atom economy. |
| Solvents | Volatile organic compounds (VOCs). | Water, bio-solvents, or solvent-free conditions. researchgate.netmdpi.com | Reduced environmental pollution and health hazards. |
| Energy | Conventional heating (e.g., oil bath). | Electrosynthesis, ultrasound, or microwave irradiation. rsc.orgorientjchem.org | Lower energy consumption, faster reaction times. |
Conclusion and Summary of N Butyrylbenzamide Research Advancements
Synthesis and Characterization Milestones
The synthesis of N-Butyrylbenzamide has been achieved through established organic chemistry methodologies. A common and effective route involves the acylation of benzamide (B126) with a butyrylating agent. This can be accomplished by reacting benzamide with butyryl chloride or butanoic anhydride (B1165640), typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. smolecule.com An analogous method has been described for the synthesis of similar aromatic ketones, such as the Fries rearrangement of salicylamide (B354443) butyrate. ethernet.edu.et
A pivotal milestone in the study of this compound was its successful crystallization and subsequent characterization using single-crystal X-ray diffraction. iucr.orgnih.gov This work provided definitive proof of its molecular structure and offered a wealth of data regarding its solid-state conformation and packing. The crystallographic data revealed that this compound crystallizes in the monoclinic space group P2(1)/n. nih.gov This detailed structural analysis has been fundamental to understanding its properties.
The characterization of this compound has been further supported by various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, has been instrumental in confirming the connectivity of the atoms in the molecule in solution. msu.edulibretexts.org Infrared (IR) spectroscopy has also been employed to identify the characteristic vibrational frequencies of the functional groups present, particularly the amide N-H and the two carbonyl C=O stretches, which are crucial for understanding its hydrogen bonding behavior. researchgate.net
Table 1: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 8.270 (4) |
| b (Å) | 12.600 (3) |
| c (Å) | 10.459 (3) |
| β (°) | 108.16 (3) |
| Volume (ų) | 1040 (1) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.221 (1) |
| Temperature (K) | 298 |
Key Mechanistic Discoveries
Research into this compound has unveiled critical mechanistic details about its molecular conformation and intermolecular interactions. A significant discovery from crystallographic studies is that in the solid state, molecules of this compound adopt an E,Z (cis-trans) conformation about the amide bond. iucr.orgnih.gov This refers to the relative orientation of the benzoyl and butyryl groups with respect to the C-N bond.
Furthermore, these studies have elucidated the primary mechanism of intermolecular association: hydrogen bonding. iucr.orgnih.gov Molecules of this compound form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. iucr.org Specifically, the amide proton of one molecule forms a hydrogen bond with the oxygen atom of the butyryl carbonyl group of a neighboring molecule. iucr.org This interaction results in the formation of a stable eight-membered ring motif. nih.gov The benzoyl carbonyl group is not involved in this primary hydrogen-bonding network. iucr.org
Unanswered Questions and Future Outlook
Despite the significant progress in understanding the synthesis and solid-state structure of this compound, several questions remain unanswered, pointing toward promising avenues for future research.
A primary area for future investigation is the comprehensive study of its conformational dynamics and hydrogen-bonding behavior in solution. While crystallography provides a static picture of the solid state, the behavior in different solvents is likely to be more complex. Advanced NMR techniques could be employed to probe the conformational equilibria and the extent and nature of solute-solvent hydrogen bonding. nih.gov
The biological activity of this compound remains largely unexplored. Many benzamide derivatives exhibit a wide range of pharmacological properties, and it is conceivable that this compound or its analogues could possess interesting biological effects. Future research could involve screening for various biological activities, which would necessitate studies on its interactions with biological macromolecules like proteins and nucleic acids. nih.gov
The reactivity of this compound is another area ripe for exploration. Mechanistic studies on its hydrolysis, reactions at the amide nitrogen, or transformations involving the aromatic ring could reveal novel synthetic applications. For instance, understanding its coordination chemistry with metal ions could lead to the development of new catalysts or materials. rsc.org
Q & A
Q. What are the standard methods for synthesizing N-Butyrylbenzamide, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via nucleophilic acyl substitution, where benzamide reacts with butyryl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Critical steps include controlling reaction temperature (0–5°C to minimize side reactions) and inert gas purging to avoid moisture interference .
- Purification : Recrystallization using ethanol or acetone is recommended. Validate purity via melting point analysis (mp 104–107°C, consistent with benzamide analogs ), high-performance liquid chromatography (HPLC) with UV detection, and elemental analysis (C, H, N ±0.3% theoretical).
- Characterization : Use -NMR (aromatic protons at δ 7.2–8.1 ppm, butyryl chain protons at δ 0.9–2.4 ppm) and IR spectroscopy (amide I band ~1650 cm, N–H stretch ~3300 cm) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Quantify solubility via gravimetric analysis: saturate solvent, filter, and evaporate to constant weight .
- Stability : Assess hydrolytic stability by incubating in buffered solutions (pH 2–12) at 37°C for 24–72 hours, followed by HPLC to detect degradation products (e.g., benzamide or butyric acid) . Store under nitrogen at –20°C to prevent oxidation.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : -NMR confirms carbonyl resonance at ~170 ppm and aromatic carbons at 120–140 ppm. Compare with PubChem reference spectra (CID: [retrieve from ]) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] at m/z 192.1 (calculated for CHNO).
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time cross-referenced against commercial standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (molar ratio, temperature, solvent) using a factorial design. For example, increasing benzamide:butyryl chloride ratio beyond 1:1.2 may reduce unreacted starting material .
- Catalysis : Test Lewis acids (e.g., ZnCl) or DMAP to accelerate acylation. Monitor via in-situ IR for real-time reaction progress .
- Scale-Up Challenges : Address exothermicity using jacketed reactors and optimize stirring efficiency to prevent localized overheating (>50°C degrades amide bonds) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies (e.g., IC values in enzyme assays) using statistical tools (Cohen’s d for effect size, ANOVA for inter-study variability) .
- Experimental Replication : Standardize assay protocols (e.g., cell line viability, buffer pH) across labs. For example, discrepancies in cytotoxicity may arise from differing MTT assay incubation times .
- Structural Validation : Confirm analog identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity of substituents) .
Q. What computational and experimental strategies are effective for studying this compound’s molecular interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) for kinetic parameters (, ) .
- Dynamic Simulations : Run MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) for 100 ns to analyze conformational stability of the butyryl chain .
- Competitive Binding Assays : Employ fluorescence polarization with FITC-labeled probes to quantify displacement by this compound .
Methodological Notes
- Data Reproducibility : Adhere to Beilstein Journal guidelines: report detailed experimental protocols, including solvent batches and instrument calibration dates .
- Safety : Follow Prudent Practices in the Laboratory for handling acyl chlorides (e.g., use fume hoods, PPE) and dispose of waste via approved protocols .
- Ethical Data Use : Cite primary sources (e.g., PubChem, NIST) for spectral data and avoid non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
